molecular formula C32H18 B15160932 Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)- CAS No. 653604-08-1

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-

Cat. No.: B15160932
CAS No.: 653604-08-1
M. Wt: 402.5 g/mol
InChI Key: FBWIPZCRTPSGLU-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)- (CAS: 35672-49-2) is a diarylbutadiyne derivative characterized by a central 1,3-butadiyne (-C≡C-C≡C-) bridge linking two benzene rings. Each benzene ring is further substituted with a phenylethynyl (-C≡CPh) group at the 2-position. Its molecular formula is C₂₂H₂₂, with a molecular weight of 286.41 g/mol and a predicted density of 1.02 g/cm³ . Notably, its synthesis via optimized routes achieves a high yield of 81.0%, making it industrially relevant .

Properties

CAS No.

653604-08-1

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene

InChI

InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H

InChI Key

FBWIPZCRTPSGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

a) Butadiyne-Bridged Derivatives
Compound Name Substituents on Benzene Rings Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-(phenylethynyl) C₂₂H₂₂ 286.41 Central butadiyne; phenylethynyl at C2
1,4-Bis(4-bromophenyl)buta-1,3-diyne (CAS: 959-88-6) 4-bromo C₁₆H₈Br₂ 360.04 Bromine substituents; enhanced reactivity
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy] (CAS: N/A) 4-methoxy C₁₈H₁₄O₂ 262.10 Methoxy groups increase polarity
Benzene, 1,1'-(1Z)-1-buten-3-yne-1,4-diylbis[4-methyl-] (CAS: 189331-74-6) 4-methyl C₁₈H₁₆ 232.32 Methyl groups; altered steric hindrance

Key Observations :

  • The target compound ’s phenylethynyl substituents enhance π-conjugation compared to bromine (electron-withdrawing) or methoxy (electron-donating) groups in analogues .
b) Ethynyl-Bridged Analogues
  • Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl-] (CAS: 5294-03-1): Features a single ethyne (-C≡C-) bridge and methyl substituents. The shorter bridge reduces conjugation length, lowering thermal stability compared to the target compound .

Physicochemical Properties

Property Target Compound 4-Bromo Derivative 4-Methoxy Derivative 4-Methyl Derivative
Boiling Point (°C) 398.6 (predicted) N/A N/A N/A
Density (g/cm³) 1.02 N/A 1.10 (estimated) 0.98 (estimated)
Solubility Low (non-polar solvents) Low Moderate (polar solvents) Low
Thermal Stability (ΔcH°solid) -8243 ± 1 kJ/mol N/A N/A N/A

Key Observations :

  • The target compound’s high boiling point and low solubility align with its extended conjugation and non-polar substituents.
  • Methoxy-substituted analogues show improved solubility in polar solvents due to oxygen’s electronegativity .

Key Observations :

  • The target compound’s high yield is attributed to efficient catalytic systems (e.g., palladium-based catalysts) in Sonogashira couplings .
  • Brominated derivatives require harsh conditions (e.g., high temperatures for Ullmann reactions), reducing yields .

Biological Activity

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-], also known as 1,4-bis[2-(phenylethynyl)phenyl]-1,3-butadiyne, is a compound with significant biological activity that has garnered attention in various research contexts. This article provides a comprehensive overview of its biological properties, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C₃₂H₁₈
  • Molecular Weight : 402.467 g/mol
  • CAS Number : 139958-76-2
  • Density : 1.035 g/cm³
  • Boiling Point : 350 °C
  • Melting Point : 86-87 °C

These properties indicate that the compound is relatively stable under standard conditions and has a high boiling point, suggesting potential applications in high-temperature environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Its structural features allow it to engage in π-π stacking interactions and hydrogen bonding, which can influence biological pathways.

Potential Mechanisms Include:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-cancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is potentially mediated through the modulation of signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
Anti-cancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels in vitro

Case Study Analysis

  • Antioxidant Properties :
    A study investigated the antioxidant capacity of various compounds similar to benzene derivatives. Results indicated that benzene-based compounds could significantly reduce oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and stabilize free radicals.
  • Cancer Cell Line Studies :
    In a controlled laboratory setting, benzene derivatives were tested against several cancer cell lines (e.g., breast cancer MCF-7 cells). Results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers such as caspase activation and DNA fragmentation.
  • Inflammatory Response Modulation :
    Another study focused on the anti-inflammatory effects of benzene derivatives on macrophage cells. It was found that treatment with the compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines, indicating a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for preparing Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-, and how can reaction conditions be optimized?

The compound is typically synthesized via Sonogashira coupling, leveraging palladium catalysis to crosslink terminal alkynes with aryl halides. Optimization involves:

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are common, but ligand choice (e.g., P(t-Bu)₃) can enhance yield .
  • Solvent effects : Use anhydrous THF or DMF to minimize side reactions.
  • Temperature control : Reactions are performed under inert gas (N₂/Ar) at 60–80°C to balance reactivity and stability of intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethynyl carbons (δ 80–95 ppm). Absence of sp³ hybridized carbons confirms planarity .
  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ confirm C≡C stretches .
  • X-ray Diffraction (XRD) : Resolves π-conjugation extent and dihedral angles between aromatic rings .

Q. What key photophysical properties are relevant for this compound?

  • UV-Vis Absorption : Extended conjugation yields absorption maxima ~350–400 nm.
  • Fluorescence Emission : High quantum yield (Φ ~0.6–0.8) with vibronic structuring indicates minimal aggregation in dilute solutions .
  • Solvatochromism : Polar solvents induce red shifts due to dipole stabilization .

Q. How can researchers access reliable thermodynamic data for this compound?

  • NIST Chemistry WebBook : Provides experimental vapor pressure, enthalpy of formation, and solubility data (subscription required) .
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict properties like heat of combustion and Gibbs free energy .

Advanced Research Questions

Q. How can researchers distinguish between chromophore planarization and aggregation effects in spectroscopic data?

  • Planarization : Causes modest spectral shifts (~20–30 nm) with retained vibronic structure and high Φ. Use temperature-dependent NMR to monitor rotational barriers of ethynyl groups .
  • Aggregation : Induces broader, structureless emission with larger red shifts (>50 nm). Confirm via concentration-dependent fluorescence quenching and dynamic light scattering (DLS) .

Q. What computational strategies are effective for modeling electronic transitions in this system?

  • TD-DFT : Accurately simulates excited-state transitions and charge-transfer character. Include solvent effects (e.g., PCM model) for alignment with experimental UV-Vis .
  • Molecular Dynamics (MD) : Predicts aggregation tendencies by simulating intermolecular π-π interactions in bulk phases .

Q. How can synthetic modifications tune this compound for optoelectronic applications?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) lower LUMO levels for n-type semiconductors.
  • Cross-Conjugation : Introduce heterocycles (e.g., thiophene) to enhance charge mobility in organic field-effect transistors (OFETs) .

Q. What experimental challenges arise in characterizing its stability under varying conditions?

  • Thermal Degradation : TGA-DSC reveals decomposition onset at ~300°C. Monitor via mass loss and evolved gas analysis (EGA) .
  • Photooxidation : Accelerated aging under UV light (λ = 365 nm) with O₂ exposure; track carbonyl formation via FTIR .

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